1,1,1-Trichloro-5-iodo-3-methylhexane
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Overview
Description
1,1,1-Trichloro-5-iodo-3-methylhexane is an organic compound with the molecular formula C7H12Cl3I It is a halogenated alkane, characterized by the presence of three chlorine atoms and one iodine atom attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-5-iodo-3-methylhexane can be synthesized through a multi-step process involving the halogenation of a suitable precursor. One common method involves the following steps:
Starting Material: The synthesis begins with 3-methylhexane as the starting material.
Chlorination: The compound undergoes chlorination using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the three chlorine atoms at the 1,1,1-positions.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-5-iodo-3-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (chlorine or iodine) are replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives or the complete removal of halogen atoms.
Oxidation Reactions: Oxidation can result in the formation of more oxidized products, such as alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield 1,1,1-trichloro-5-hydroxy-3-methylhexane, while reduction with lithium aluminum hydride can produce 3-methylhexane.
Scientific Research Applications
1,1,1-Trichloro-5-iodo-3-methylhexane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-5-iodo-3-methylhexane involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A similar compound with three chlorine atoms but no iodine. It is used as a solvent and in industrial applications.
1,1,2-Trichloroethane: Another related compound with a different arrangement of chlorine atoms. It is used in the production of vinylidene chloride.
1,1,1-Trichloro-2-methylpropane: A compound with a similar structure but different carbon backbone. It is used in organic synthesis.
Uniqueness
1,1,1-Trichloro-5-iodo-3-methylhexane is unique due to the presence of both chlorine and iodine atoms, which imparts distinct chemical properties and reactivity. The combination of these halogens makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
90141-53-0 |
---|---|
Molecular Formula |
C7H12Cl3I |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,1,1-trichloro-5-iodo-3-methylhexane |
InChI |
InChI=1S/C7H12Cl3I/c1-5(3-6(2)11)4-7(8,9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
NVNQLYOKBROVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)I)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
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